5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide
Overview
Description
5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is a heterocyclic compound that contains a bromine atom, a benzene ring, and an isothiazole ring
Mechanism of Action
Target of Action
It’s known that many derivatives of benzothiazole, the parent compound, are found in commercial products or in nature
Mode of Action
Benzothiazoles, in general, are known to interact with various biological targets, but the exact interaction of this specific compound with its targets is yet to be determined .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves the bromination of benzo[d]isothiazol-3(2H)-one 1,1-dioxide. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the benzene ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated equipment to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction Reactions: Reduction of the compound can lead to the formation of different reduced species.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.
Major Products Formed
Substitution Reactions: The major products are the substituted derivatives of this compound.
Oxidation Reactions: The major products are the oxidized forms of the compound, which may include sulfoxides or sulfones.
Reduction Reactions: The major products are the reduced forms of the compound, which may include thiols or amines.
Scientific Research Applications
5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Benzo[d]isothiazol-3(2H)-one 1,1-dioxide: Lacks the bromine atom and has different chemical properties.
5-Chlorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide: Contains a chlorine atom instead of bromine, leading to different reactivity and applications.
5-Fluorobenzo[d]isothiazol-3(2H)-one 1,1-dioxide:
Uniqueness
5-Bromobenzo[d]isothiazol-3(2H)-one 1,1-dioxide is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and properties. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-1,1-dioxo-1,2-benzothiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO3S/c8-4-1-2-6-5(3-4)7(10)9-13(6,11)12/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAQZLJNJEVYRLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=O)NS2(=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80389663 | |
Record name | 5-Bromo-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29632-82-4 | |
Record name | 5-Bromo-1H-1lambda~6~,2-benzothiazole-1,1,3(2H)-trione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80389663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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